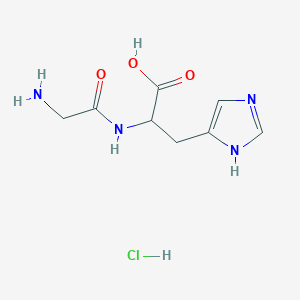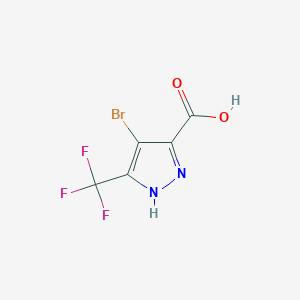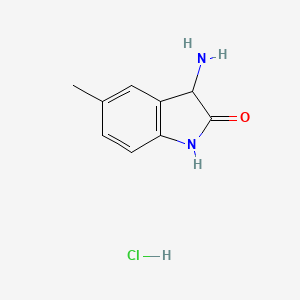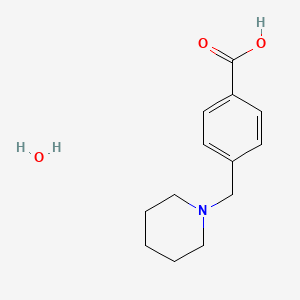
H-Gly-His-OH.HCl
Overview
Description
Mechanism of Action
Target of Action
H-Gly-His-OH.HCl, also known as 2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride or H-GLY-HIS-OHHCL, is a dipeptide composed of glycine and histidine . It is known that dipeptides like carnosine, which is similar to h-gly-his-ohHCl, have a broad spectrum of beneficial biological activities .
Mode of Action
It is known that dipeptides can interact with various biological targets, leading to diverse biological activities . The functional groups of the dipeptide, such as the amino group at the N-terminus, the carboxyl group at the C-terminus, and the imidazole ring of histidine, may play significant roles in these interactions .
Biochemical Pathways
It is known that dipeptides can influence various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that the therapeutic utility of similar dipeptides can be hampered by their instability in human plasma due to the presence of enzymes that catalyze their hydrolysis into the respective individual amino acids .
Result of Action
It is known that dipeptides can have a broad spectrum of beneficial biological activities .
Action Environment
It is known that the action of similar dipeptides can be influenced by various factors, including the presence of specific enzymes in the human plasma .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Gly-His-OH.HCl can be synthesized from glutamic acid, glutamate, and imidazole using a method based on the catalytic properties of copper . The synthesis involves the coupling of glycine and histidine, often using coupling reagents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) in the presence of a base .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and reproducible production of peptides with high purity. The choice of resin and the sequence of the target peptide are crucial factors in the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
H-Gly-His-OH.HCl undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions such as copper (II) and nickel (II), which can mediate protein crosslinking by oxidants.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation reactions and metal salts for complexation reactions. The conditions typically involve aqueous solutions and mild temperatures to maintain the stability of the peptide .
Major Products Formed
The major products formed from these reactions include water and oxidized organic compounds in oxidation reactions, and metal-peptide complexes in complexation reactions .
Scientific Research Applications
H-Gly-His-OH.HCl has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
H-Gly-His-Gly-OH: This tripeptide, composed of two glycines and one histidine, also forms complexes with metal ions and is used in similar applications.
H-Gly-His-OH: The non-hydrochloride form of the compound, which has similar properties but may differ in solubility and stability.
Uniqueness
H-Gly-His-OH.HCl is unique due to its hydrochloride form, which enhances its solubility in aqueous solutions, making it more suitable for certain biochemical applications. Its ability to form stable complexes with a wide range of metal ions also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3.ClH/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5;/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKFHUFFZULTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3486-76-8 | |
| Record name | NSC89658 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1371698.png)
![tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate](/img/structure/B1371701.png)



![6-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B1371706.png)



![1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B1371711.png)
